molecular formula C7H16ClNO B1524676 ([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride CAS No. 1332529-10-8

([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride

Cat. No. B1524676
M. Wt: 165.66 g/mol
InChI Key: MXNCTFVHFJINEN-UHFFFAOYSA-N
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Description

“([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride” is a chemical compound with the CAS Number: 1332529-10-8 . It has a molecular weight of 165.66 and its IUPAC name is [1-(ethoxymethyl)cyclopropyl]methanamine hydrochloride . The compound is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Chemical Synthesis and Modification

Studies have highlighted the synthesis and chemical modification of compounds related to ([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride. For instance, the formation of N-substituted derivatives, including the cyclopropylmethyl variant, was explored to investigate their potential activity in specific pharmacological profiles. These compounds were synthesized through a series of chemical reactions involving key intermediates and subsequent modifications to explore their biological activity. Although the specific compound was not directly studied, these works provide a framework for understanding the chemical behavior and potential applications of structurally similar compounds (Jacoby et al., 1981).

Bioconjugation in Aqueous Media

Research has been conducted on the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide hydrochlorides. Although the study focused on 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), the insights into the reactivity of carbodiimide in water and the formation of urea derivatives and amides under specific conditions could be relevant for understanding the behavior of similar compounds in biological or chemical synthesis contexts (Nakajima & Ikada, 1995).

Nucleoside Inhibitors

Compounds structurally related to ([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride have been synthesized as potent inhibitors of specific biological pathways. For example, the synthesis of acyclic nucleosides demonstrated potent inhibitory effects on uridine phosphorylase, an enzyme involved in nucleotide metabolism. These findings highlight the potential of such compounds in developing therapeutic agents or biological tools (Lin & Liu, 1985).

Cycloaddition Reactions for Synthesis

The principles of 1,2-cyano-hydroxylation of olefins were applied to prepare 1,2-cyano-amines, showcasing the versatility of cyclopropyl-containing compounds in chemical synthesis. This study might provide a basis for understanding the reactivity of ([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride in similar cycloaddition reactions or its potential as an intermediate in the synthesis of complex molecules (Bach et al., 1994).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

[1-(ethoxymethyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNCTFVHFJINEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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